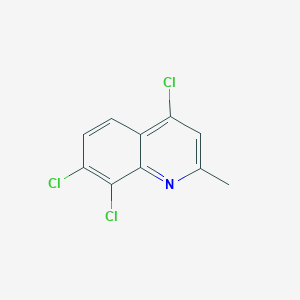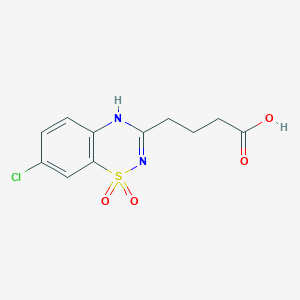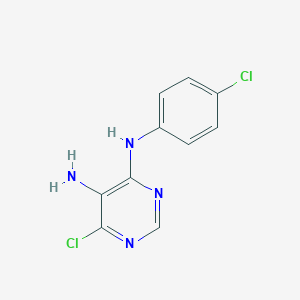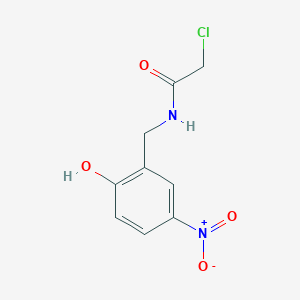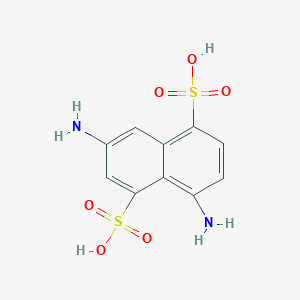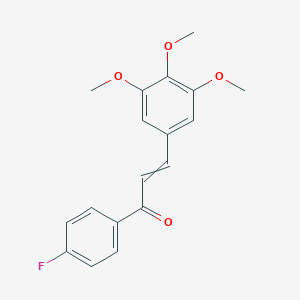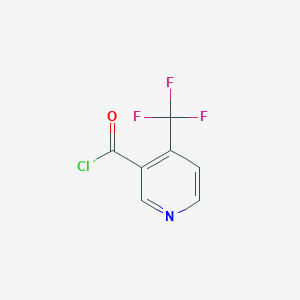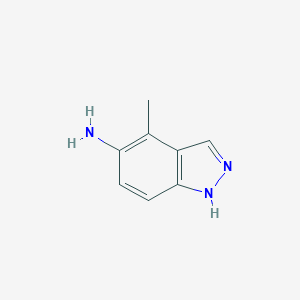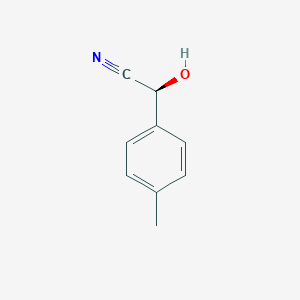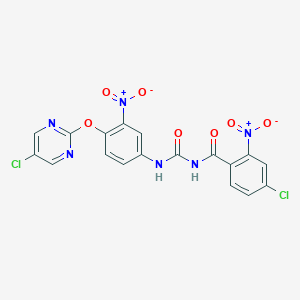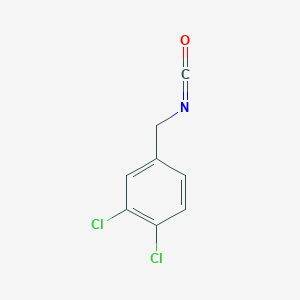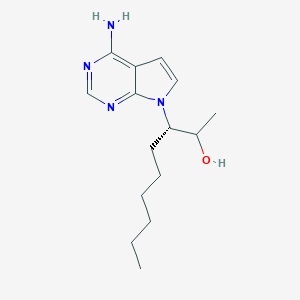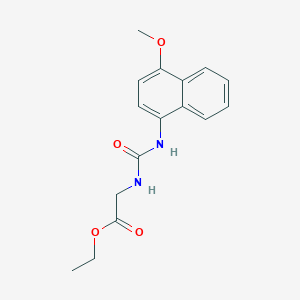
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester, also known as MNI-caged ATP, is a synthetic compound used in scientific research for its ability to release ATP when exposed to light. This allows researchers to study the effects of ATP on biological systems with precise temporal and spatial control.
Scientific Research Applications
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is used in a variety of scientific research applications, including the study of ATP-dependent processes such as muscle contraction, neurotransmitter release, and ion channel activation. It is also used in the study of ATP-dependent signaling pathways and the regulation of cellular metabolism.
Mechanism Of Action
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP releases ATP when exposed to light, specifically at a wavelength of 365 nm. This is due to the cleavage of the caging group, which allows ATP to be released and interact with biological systems. The release of ATP can be controlled in both time and space, allowing researchers to study the effects of ATP on specific biological processes.
Biochemical And Physiological Effects
The effects of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP on biological systems are largely dependent on the specific system being studied. However, it has been shown to activate ATP-dependent processes such as muscle contraction and ion channel activation. It has also been used to study the regulation of cellular metabolism and ATP-dependent signaling pathways.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is its ability to release ATP with precise temporal and spatial control. This allows researchers to study the effects of ATP on specific biological processes in a controlled manner. However, the use of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP can be limited by its phototoxicity, which can damage biological systems if exposed to light for too long. It is also relatively expensive compared to other ATP analogs.
Future Directions
There are several future directions for the use of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP in scientific research. One potential application is in the study of ATP-dependent processes in vivo, which would require the development of methods for delivering 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP to specific tissues or cells. Another potential direction is the development of new caged compounds that can release other molecules with precise temporal and spatial control. Overall, the use of caged compounds in scientific research is a promising area of study with many potential applications.
Conclusion:
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is a synthetic compound with many potential applications in scientific research. Its ability to release ATP with precise temporal and spatial control allows researchers to study the effects of ATP on specific biological processes. While there are limitations to its use, the development of new caged compounds and methods for in vivo delivery could expand its applications in the future.
Synthesis Methods
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is synthesized through a multi-step process that involves the reaction of 4-methoxy-1-naphthol with ethyl bromoacetate to form 4-methoxy-1-naphthyl ethyl ether. This is then reacted with phosgene to form 4-methoxy-1-naphthyl chloroformate, which is then reacted with hydantoin to form 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP.
properties
CAS RN |
101516-97-6 |
|---|---|
Product Name |
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester |
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxynaphthalen-1-yl)carbamoylamino]acetate |
InChI |
InChI=1S/C16H18N2O4/c1-3-22-15(19)10-17-16(20)18-13-8-9-14(21-2)12-7-5-4-6-11(12)13/h4-9H,3,10H2,1-2H3,(H2,17,18,20) |
InChI Key |
VIXFGFBLLFBNRO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
Other CAS RN |
101516-97-6 |
synonyms |
ethyl 2-[(4-methoxynaphthalen-1-yl)carbamoylamino]acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
